molecular formula C12H10N2O3 B13104931 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylacrylic acid

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylacrylic acid

Cat. No.: B13104931
M. Wt: 230.22 g/mol
InChI Key: OTDAOQNFLJNSLO-JXMROGBWSA-N
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Description

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylacrylic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylacrylic acid typically involves the reaction of an acylhydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the cyclization of an acylhydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylacrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylacrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

Uniqueness

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylacrylic acid is unique due to its specific structure, which combines the oxadiazole ring with a phenylacrylic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects distinguish it from other similar compounds.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

(E)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-3-phenylprop-2-enoic acid

InChI

InChI=1S/C12H10N2O3/c1-8-13-14-11(17-8)10(12(15)16)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16)/b10-7+

InChI Key

OTDAOQNFLJNSLO-JXMROGBWSA-N

Isomeric SMILES

CC1=NN=C(O1)/C(=C\C2=CC=CC=C2)/C(=O)O

Canonical SMILES

CC1=NN=C(O1)C(=CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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